2-Ethyl-2,4-dimethyl-1,3-dioxane
Description
2-Ethyl-2,4-dimethyl-1,3-dioxane is a six-membered cyclic acetal derivative of 1,3-dioxane, featuring ethyl and methyl substituents at the 2- and 4-positions, respectively. These compounds are typically synthesized via Prins condensation, involving aldehydes and alcohols or alkenes under acidic catalysis . The ethyl and methyl groups likely influence its physicochemical properties, including boiling point, stability, and solubility, compared to simpler dioxanes.
Properties
CAS No. |
6413-36-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-ethyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)9-6-5-7(2)10-8/h7H,4-6H2,1-3H3 |
InChI Key |
SSDWZTRJPNXQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCC(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxane typically involves the reaction of propionaldehyde with neopentyl glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-2,4-dimethyl-1,3-dioxane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Ethyl-2,4-dimethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to form stable intermediates makes it a valuable tool in mechanistic studies and synthetic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4-Dimethyl-1,3-dioxane
- Synthesis : Produced via Prins condensation of isobutene and formaldehyde using CeO₂ catalysts or carbon-containing porous materials, achieving selectivities up to ~99% .
- Applications : Serves as a precursor for 3-methyl-1,3-butanediol (used in polymers and solvents) and as a feedstock for industrial inhibitors against steel corrosion .
- Physical Properties: Limited data, but vaporization enthalpy for 2,4-dimethyl-1,3-dioxane is reported as 44.9 ± 0.6 kJ/mol at 298 K .
2-Ethyl-1,3-dioxane
- Structure : A simpler analog with an ethyl group at the 2-position (C₆H₁₂O₂, MW 116.16 g/mol) .
- Thermodynamic Data : Sublimation and vaporization enthalpies are documented, though specific values for 2-ethyl-2,4-dimethyl-1,3-dioxane remain unstudied .
2-Isobutyl-4,4-dimethyl-1,3-dioxane
- Origin: Identified as a fermentation byproduct in sheep placenta treated with Brettanomyces deaminekh3, contributing to aroma modification .
Dioxolane Analogs (e.g., 2-Ethyl-2,4-dimethyl-1,3-dioxolane)
- Structure : A five-membered cyclic acetal (C₇H₁₄O₂, MW 130.18 g/mol) with distinct ring strain and reactivity compared to six-membered dioxanes .
- Applications : Used in fragrance formulations (e.g., Fructone) due to fruity esters, contrasting with dioxanes’ industrial roles .
Physicochemical Properties and Trends
- Boiling Points and Stability : Larger substituents (e.g., ethyl vs. methyl) increase molecular weight and boiling points. For example, 4-ethyl-1,3-dioxane has a lower vaporization enthalpy (39.3 kJ/mol at 377 K) than 2,4-dimethyl-1,3-dioxane (44.9 kJ/mol at 298 K), suggesting substituent positioning impacts volatility .
- Synthetic Challenges : The multichannel nature of Prins condensation complicates selectivity for asymmetric dioxanes like this compound, necessitating advanced catalysts (e.g., porous carbon materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
